molecular formula C8H6FNO B1446763 7-Fluoroisoindolin-1-one CAS No. 1261433-31-1

7-Fluoroisoindolin-1-one

Cat. No.: B1446763
CAS No.: 1261433-31-1
M. Wt: 151.14 g/mol
InChI Key: ZZTUZMIZZLVYHG-UHFFFAOYSA-N
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Description

7-Fluoroisoindolin-1-one is a fluorinated heterocyclic compound characterized by a bicyclic structure comprising a benzene ring fused with a five-membered lactam ring. The fluorine atom at the 7-position introduces unique electronic and steric properties, influencing reactivity, solubility, and biological interactions. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules targeting neurodegenerative diseases and cancer .

Key structural features include:

  • Molecular Formula: C₈H₆FNO (exact structure depends on substitution pattern).
  • Functional Groups: Lactam (cyclic amide) and fluorine substituent.
  • Synthetic Routes: Typically derived via halogenation or alkylation of isoindolin-1-one precursors. For example, fluorination at the 7-position can be achieved using fluorinating agents like Selectfluor™ under controlled conditions .

Properties

IUPAC Name

7-fluoro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTUZMIZZLVYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoindolin-1-one can be achieved through various methods. One common approach involves the cyclization of ortho-fluorobenzylamine with phthalic anhydride under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the isoindolinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ultrasonic irradiation has also been explored to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.

    Reduction: Reduction reactions can yield hydroxyisoindolinone derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Fluoroisoindolin-1-one involves its interaction with specific molecular targets. As a CDK7 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin H and MAT1. This inhibition disrupts the cell cycle, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Isoindolin-1-one Derivatives

Substituent Position and Electronic Effects

The biological and physicochemical properties of isoindolin-1-one derivatives are highly dependent on substituent position and electronic nature. Below is a comparative analysis:

Halogenated Derivatives
Compound Substituent(s) Molecular Formula Molecular Weight Key Properties Reference
7-Fluoroisoindolin-1-one 7-F C₈H₆FNO 151.14 Enhanced metabolic stability; moderate logP
5-Bromo-7-fluoroisoindolin-1-one 5-Br, 7-F C₈H₅BrFNO 230.03 Increased steric bulk; potential kinase inhibition
7-Amino-4-bromoisoindolin-1-one 7-NH₂, 4-Br C₈H₇BrN₂O 243.06 Polar amino group improves solubility

Key Findings :

  • Fluorine at the 7-position enhances electronegativity, improving binding affinity to hydrophobic enzyme pockets .
Alkylated and Amino Derivatives
Compound Substituent(s) Yield (%) Key Properties Reference
7-Amino-2-methylisoindolin-1-one 7-NH₂, 2-CH₃ 54.3 Lower yield due to steric challenges
7-Amino-4-methylisoindolin-1-one 7-NH₂, 4-CH₃ N/A Improved crystallinity; CAS 913391-45-4

Key Findings :

  • Methyl groups at the 2- or 4-positions introduce steric effects that complicate synthesis (e.g., 54.3% yield for 2-CH₃ vs. 78–81% for halogenated analogs) .
  • Amino groups at the 7-position enhance hydrogen-bonding capacity, critical for target engagement in kinase inhibitors .

Insights :

  • Halogenation reactions generally achieve higher yields (>75%) compared to alkylation (<55%) due to fewer steric constraints .
  • Fluorination requires specialized reagents (e.g., Selectfluor™) but offers superior metabolic stability in drug candidates .

Biological Activity

7-Fluoroisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an inhibitor of cyclin-dependent kinases (CDKs). This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism of action for this compound involves its binding to the active site of CDKs, specifically CDK7. By inhibiting CDK7 activity, the compound disrupts cell cycle progression, which is particularly relevant in cancer therapy. This inhibition can lead to the arrest of cancer cell proliferation, making it a promising candidate for anti-cancer drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effectiveness against various cancer types, including breast cancer. The compound’s ability to inhibit CDKs is crucial for its anti-cancer effects, as these kinases are vital for cell cycle regulation and transcriptional control.

Table 1: Summary of Anticancer Activity

CompoundTargetActivity TypeReference
This compoundCDK7Inhibitor
DerivativesVarious CDKsAnticancer

Antiviral Activity

In addition to its anticancer properties, derivatives of this compound have shown potential antiviral activity. For instance, structural analogs have been investigated for their ability to inhibit HIV-1 replication. These studies highlight the compound's versatility and potential as a therapeutic agent against viral infections .

Table 2: Summary of Antiviral Activity

CompoundVirusActivity TypeIC50 (μM)Reference
Aristolactam DerivativeHIV-1Inhibitor1.03
This compoundHIV-1Potential InhibitorTBD

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives.

  • Cyclin-dependent Kinase Inhibition :
    • A study demonstrated that this compound effectively binds to CDK7, leading to decreased phosphorylation of target substrates involved in cell cycle regulation. This finding supports its potential use in cancer therapies targeting CDK pathways.
  • Antiviral Efficacy :
    • Another investigation focused on derivatives similar to this compound, revealing their capacity to inhibit HIV-1 replication by interfering with viral transcription mechanisms. This suggests a broader application for compounds in treating viral infections .
  • Structure-Activity Relationship (SAR) :
    • Research on SAR has identified key modifications that enhance the biological activity of isoindolinone derivatives. These insights are crucial for designing more effective therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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